
N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BMD, is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. BMD is a bidentate ligand that can coordinate with metal ions, making it useful in catalysis, electrochemistry, and material science. In
作用機序
BMD acts as a bidentate ligand that can coordinate with metal ions, forming stable complexes. The mechanism of action of BMD in catalysis involves the coordination of the metal ion with BMD, followed by the activation of the substrate through the formation of a metal-substrate complex. In electrochemistry, BMD acts as a mediator that facilitates the transfer of electrons between the electrode and the analyte. In material science, BMD acts as a building block that can form stable π-conjugated systems.
Biochemical and Physiological Effects:
BMD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BMD is not toxic to cells and does not exhibit significant cytotoxicity. BMD has also been shown to have low hemolytic activity, making it a safe compound for use in biological applications.
実験室実験の利点と制限
The advantages of using BMD in lab experiments include its cost-effectiveness, ease of synthesis, and versatility in various applications. The limitations of using BMD in lab experiments include its limited solubility in organic solvents, which can affect its reactivity in certain reactions.
将来の方向性
There are several future directions for the study of BMD. One potential direction is the development of new metal complexes that exhibit enhanced catalytic activity in organic transformations. Another potential direction is the incorporation of BMD into new materials for the development of advanced electronic devices. Additionally, the study of BMD in biological applications, such as drug delivery and imaging, is an area of growing interest.
Conclusion:
In conclusion, BMD is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. The synthesis method of BMD is cost-effective, and the compound has been extensively studied for its potential in catalysis, electrochemistry, and material science. The mechanism of action of BMD involves its coordination with metal ions, and studies have shown that BMD is safe for use in biological applications. While there are limitations to using BMD in lab experiments, there are several future directions for the study of this compound, making it a promising area of research.
合成法
The synthesis of BMD involves a multistep process that includes the reaction of 2-methyl aniline with 2-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reduced to form 2-methylphenylamine, which is subsequently reacted with 4,4'-diaminobiphenyl and 2-nitrobenzoic acid to produce BMD. The overall yield of this process is approximately 40%, making it a cost-effective method for synthesizing BMD.
科学的研究の応用
BMD has been extensively studied for its potential applications in various scientific fields. In catalysis, BMD has been used as a ligand in the synthesis of metal complexes that exhibit excellent catalytic activity in organic transformations. In electrochemistry, BMD has been used as a mediator in the development of electrochemical sensors for the detection of biomolecules and heavy metal ions. In material science, BMD has been incorporated into organic semiconductors, resulting in improved device performance.
特性
IUPAC Name |
N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O2/c1-21-11-3-7-15-27(21)37-33(39)31-23-13-5-9-17-29(23)35-19-25(31)26-20-36-30-18-10-6-14-24(30)32(26)34(40)38-28-16-8-4-12-22(28)2/h3-20H,1-2H3,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVZROOLPQGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC=CC=C6C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)
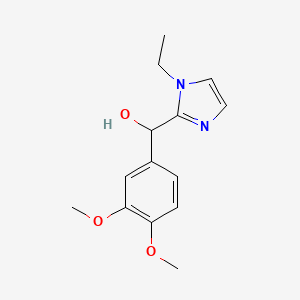
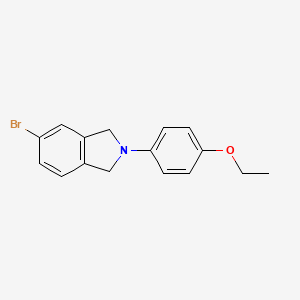
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)

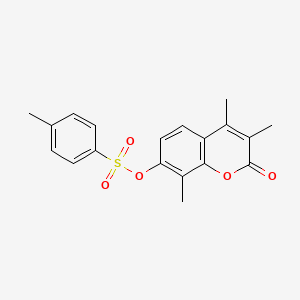
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
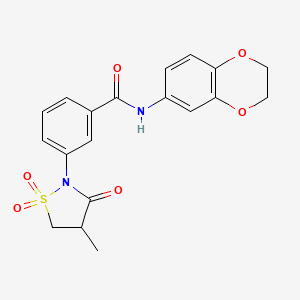
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
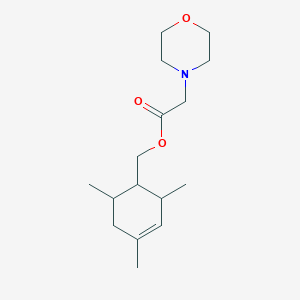

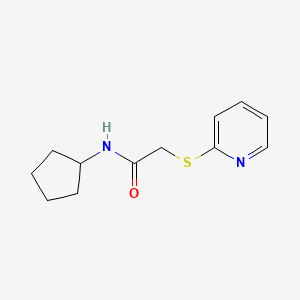
![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)